molecular formula C8H14N2O3S B14813060 2-(azetidine-3-sulfonyl)-N-cyclopropylacetamide

2-(azetidine-3-sulfonyl)-N-cyclopropylacetamide

Cat. No.: B14813060
M. Wt: 218.28 g/mol
InChI Key: ISNRZRUOLSAKTR-UHFFFAOYSA-N
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Description

2-(azetidine-3-sulfonyl)-N-cyclopropylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an azetidine ring, a sulfonyl group, and a cyclopropylacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidine-3-sulfonyl)-N-cyclopropylacetamide typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like sulfonyl chlorides or sulfonic acids.

    Attachment of Cyclopropylacetamide Moiety: The final step involves the coupling of the azetidine-3-sulfonyl intermediate with cyclopropylacetamide using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(azetidine-3-sulfonyl)-N-cyclopropylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols, thiols

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions

    Sulfides: Products of reduction reactions

    Substituted Derivatives: Products of nucleophilic substitution reactions

Scientific Research Applications

2-(azetidine-3-sulfonyl)-N-cyclopropylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(azetidine-3-sulfonyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidine-3-sulfonyl)-N-cyclopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

2-(azetidin-3-ylsulfonyl)-N-cyclopropylacetamide

InChI

InChI=1S/C8H14N2O3S/c11-8(10-6-1-2-6)5-14(12,13)7-3-9-4-7/h6-7,9H,1-5H2,(H,10,11)

InChI Key

ISNRZRUOLSAKTR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CS(=O)(=O)C2CNC2

Origin of Product

United States

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